N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyridine ring, a carboxamide group, and an ethylphenylamino substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through a multi-step process involving several key reactions:
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Formation of the Dihydropyridine Ring: : The dihydropyridine ring can be synthesized using a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced through the reaction of the dihydropyridine intermediate with an appropriate amine, such as 4-ethylphenylamine. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
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Final Assembly: : The final step involves the coupling of the ethylphenylamino group to the dihydropyridine core. This can be achieved through a nucleophilic substitution reaction, where the amino group attacks an electrophilic carbonyl carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can convert the carbonyl groups to alcohols or amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the aromatic ring or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, amines.
Substitution: Substituted dihydropyridine derivatives.
Scientific Research Applications
N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.
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Medicine: : Investigated for its therapeutic potential in treating various diseases, such as hypertension and cardiovascular disorders, due to its structural similarity to known calcium channel blockers.
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Industry: : Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In the case of receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-ethylanilino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-11-3-6-13(7-4-11)19-15(21)10-18-16(22)12-5-8-14(20)17-9-12/h3-9H,2,10H2,1H3,(H,17,20)(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBSJIYBQNMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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